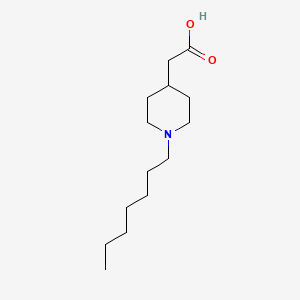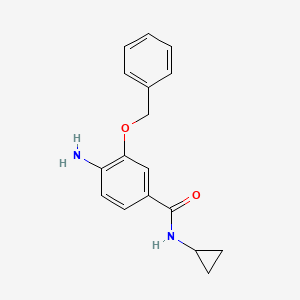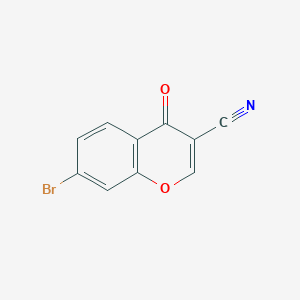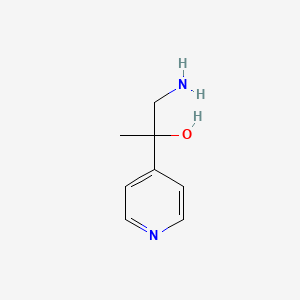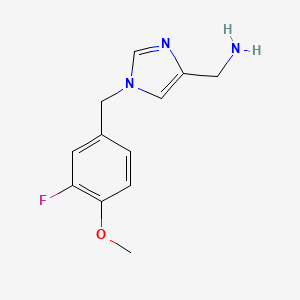![molecular formula C12H14N2O B1470259 (1-(ベンゾ[d]オキサゾール-2-イル)シクロブチル)メタンアミン CAS No. 1521591-87-6](/img/structure/B1470259.png)
(1-(ベンゾ[d]オキサゾール-2-イル)シクロブチル)メタンアミン
概要
説明
Synthesis Analysis
While specific synthesis methods for “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” are not available, benzoxazole derivatives can be synthesized through various methods. For instance, one method involves the reaction of ortho phenylenediamine, chloroacetic acid, and hydrochloric acid .Molecular Structure Analysis
The molecular structure of “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” consists of a benzoxazole ring attached to a cyclobutyl group through a methanamine linker.Physical And Chemical Properties Analysis
The molecular weight of “(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine” is 202.25 g/mol. Further physical and chemical properties are not available in the current data.科学的研究の応用
抗菌活性
ベンゾオキサゾール誘導体は、抗菌剤としての可能性について研究されています。これらの誘導体は、グラム陽性菌およびグラム陰性菌を含む幅広い細菌に対して有効性を示しています。 例えば、特定のベンゾオキサゾール化合物は、標準的な抗菌薬であるオフロキサシンと比較して、最小発育阻止濃度(MIC)値が同等であることが示されています 。これは、 "(1-(ベンゾ[d]オキサゾール-2-イル)シクロブチル)メタンアミン"がその抗菌特性について調査され、新しい抗生物質の開発につながる可能性があることを示唆しています。
抗真菌作用
これらの化合物は、抗真菌作用も示します。研究によると、特定のベンゾオキサゾール誘導体は、カンジダ・アルビカンスおよびアスペルギルス・ニガーなどの真菌株に対して強力な活性を示します。 ベンゾオキサゾール環構造における電子求引基の存在は、抗真菌活性の向上に関連しています 。これは、問題の化合物が真菌感染症の治療および予防に役立つ可能性があることを意味します。
抗がんの可能性
ベンゾオキサゾール誘導体は、抗がん療法の有望な候補として特定されています。 これらの誘導体は、ヒト大腸癌(HCT116)を含むさまざまな癌細胞株に対して試験されており、一部の誘導体は、一般的に使用されている化学療法薬である5-フルオロウラシルと競合するIC50値を示しています 。これは、 "(1-(ベンゾ[d]オキサゾール-2-イル)シクロブチル)メタンアミン"が、特に新しい抗がん剤の開発において、がん研究に用途がある可能性があることを示唆しています。
複素環式化合物の合成
ベンゾオキサゾール部分は、幅広い複素環式化合物の合成における重要な中間体です。 この部分は、置換イミダゾールへの新しい合成経路の開発に使用されており、イミダゾールは、その生物学的活性のために医薬品化学において重要です 。問題の化合物は、さまざまな複素環式化合物の合成における前駆体として機能し、有機化学者に利用可能なツールキットを拡張することができます。
in silico研究
ベンゾオキサゾール誘導体は、多くの場合、in silico研究の対象となり、その生物学的活性を予測し、より高い有効性のために構造を最適化しています。 計算研究は、これらの化合物が生物学的標的とどのように相互作用するかについての洞察を提供し、より強力な薬物の設計を支援します 。 "(1-(ベンゾ[d]オキサゾール-2-イル)シクロブチル)メタンアミン"は、このような計算分析の候補となる可能性があり、新しい治療薬の発見に貢献します。
材料科学への応用
生物学的用途に加えて、ベンゾオキサゾール誘導体は、材料科学でも利用されています。これらの誘導体は、電子工学やスピントロニクスで使用される機能性材料の前駆体として使用されます。 これらの誘導体の独特の化学的特性により、特定の電子特性を持つ高度な材料の開発に適しています .
作用機序
Target of Action
Benzoxazole derivatives, a class of compounds to which (1-(benzo[d]oxazol-2-yl)cyclobutyl)methanamine belongs, have been reported to exhibit a wide spectrum of pharmacological activities . These activities suggest that the compound may interact with multiple targets, including various enzymes and receptors involved in critical biological processes.
Mode of Action
It is known that benzoxazole derivatives can interact with their targets in a variety of ways, potentially leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of activities associated with benzoxazole derivatives, it is likely that this compound may influence several biochemical pathways .
Result of Action
Benzoxazole derivatives have been associated with a variety of biological effects, suggesting that this compound may have multiple effects at the molecular and cellular levels .
実験室実験の利点と制限
(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine is a useful tool for laboratory experiments due to its versatility and availability. It is relatively easy to synthesize and is available commercially. In addition, (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine is relatively stable, making it ideal for long-term storage. However, (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine is also relatively expensive, making it less cost-effective for large-scale experiments.
将来の方向性
There are a number of potential future directions for the use of (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine. One potential direction is the development of new pharmaceuticals and agrochemicals based on (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine. Another potential direction is the development of new methods for the synthesis of (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine, which could reduce the cost of production and make it more widely available. Finally, further research into the biochemical and physiological effects of (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine could lead to the development of new therapeutic agents for the treatment of a variety of diseases.
生化学分析
Biochemical Properties
(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions can include binding to active sites, altering enzyme conformation, or affecting the enzyme’s catalytic efficiency.
Cellular Effects
The effects of (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it may affect the phosphorylation status of key signaling proteins, thereby altering downstream signaling events. Additionally, changes in gene expression induced by this compound can lead to alterations in cellular metabolism and overall cell function.
Molecular Mechanism
At the molecular level, (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context of the interaction . These binding interactions can lead to changes in enzyme activity, which in turn affect metabolic pathways and gene expression. The compound’s ability to modulate gene expression is particularly important, as it can lead to long-term changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.
Dosage Effects in Animal Models
The effects of (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and gene expression without causing toxicity . At high doses, it may lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response.
Metabolic Pathways
(1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These effects on metabolic pathways are crucial for understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its efficacy and potential toxicity, as certain tissues may be more susceptible to its effects.
Subcellular Localization
The subcellular localization of (1-(Benzo[d]oxazol-2-yl)cyclobutyl)methanamine is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biological effects. The localization of the compound is critical for its activity, as it needs to be in the right place at the right time to interact with its target biomolecules.
特性
IUPAC Name |
[1-(1,3-benzoxazol-2-yl)cyclobutyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O/c13-8-12(6-3-7-12)11-14-9-4-1-2-5-10(9)15-11/h1-2,4-5H,3,6-8,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZANVKSVBUQNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN)C2=NC3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



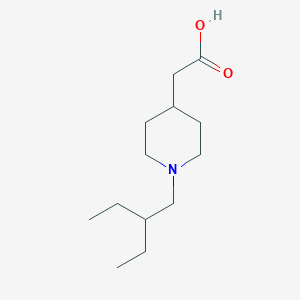
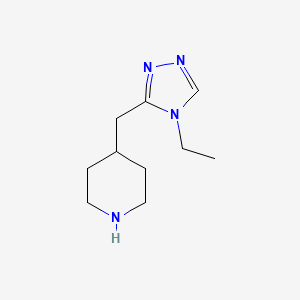
![1-[(ethylcarbamoyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470178.png)
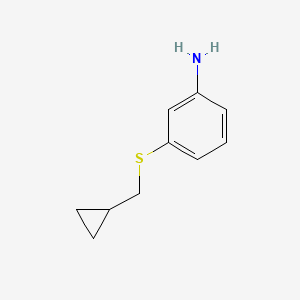
![[5-(Thiophen-3-yl)-1,3-oxazol-4-yl]methanamine](/img/structure/B1470180.png)
![methyl({[1-(2-methylprop-2-en-1-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B1470181.png)


